(Z)-N'-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a compound that features a pyrrolidine ring substituted with hydroxy and trifluoromethyl groups
Preparation Methods
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy groups, leading to the formation of simpler derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with trifluoromethyl and hydroxy substitutions. These compounds share some chemical properties but may differ in their biological activities and applications. For example, 2-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butanoic acid and 3-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid are structurally similar but have different uses and effects .
Properties
Molecular Formula |
C7H12F3N3O2 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C7H12F3N3O2/c8-7(9,10)6(14)1-2-13(4-6)3-5(11)12-15/h14-15H,1-4H2,(H2,11,12) |
InChI Key |
ZBCQCOJJDTZZGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC1(C(F)(F)F)O)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CC(=NO)N |
Origin of Product |
United States |
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